molecular formula C19H24N4O3S B2478884 2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide CAS No. 921523-66-2

2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide

Cat. No. B2478884
CAS RN: 921523-66-2
M. Wt: 388.49
InChI Key: QHTNUKFBEJLNHI-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research involving similar compounds has focused on synthesis methods like TLC, IR spectra, 1H-NMR, and MS. These methods are critical in characterizing the chemical and physical properties of compounds like 2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide (Bhor & Sable, 2022).

Biological and Pharmacological Activities

  • Anti-Inflammatory Activity : Compounds with structural similarities have shown promising anti-inflammatory activities. This suggests potential research applications of this compound in the development of anti-inflammatory agents (Bhor & Sable, 2022).

  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, indicating a potential research area for this compound in combating various microbial infections (Bishnoi et al., 2011).

  • Nitric Oxide Releasing Studies : Research has been conducted on similar compounds for their ability to release nitric oxide, a crucial mediator in various physiological processes. This suggests possible studies on nitric oxide releasing properties of the compound (Bhandari et al., 2010).

Chemical Transformations and Derivatives

  • Chemical Transformations : Studies on related compounds have explored various chemical transformations, such as the formation of N-oxides, thione derivatives, and acetamides. These transformations could be relevant to the study of this compound (Jasiński et al., 2008).

  • Derivative Synthesis : Research into similar compounds includes the synthesis of derivatives with varied biological activities, suggesting potential studies in derivative synthesis for this compound to explore its range of applications (Ramalingam et al., 2019).

Additional Applications

  • Angiogenesis Inhibition : Some compounds with similar structures have shown potential in inhibiting angiogenesis, a key process in tumor growth and metastasis. This could be a significant area of research for this compound (Braud et al., 2003).

properties

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(2)21-17(25)10-23-15(11-24)9-20-19(23)27-12-18(26)22-8-7-14-5-3-4-6-16(14)22/h3-6,9,13,24H,7-8,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTNUKFBEJLNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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